(S)-1,2-Dimethylpiperazine is a chiral compound belonging to the piperazine family, characterized by a six-membered ring containing two nitrogen atoms at opposite positions. This specific isomer features methyl groups attached to the first and second carbon atoms of the piperazine ring. The compound can exist as a dihydrochloride salt, which enhances its solubility and stability in various applications. Its molecular formula is C₆H₁₄N₂, and it has a molecular weight of 114.19 g/mol .
The structure of (S)-1,2-Dimethylpiperazine influences its chemical properties and biological activities. The presence of methyl groups contributes to steric hindrance and alters the electronic environment of the nitrogen atoms, which can affect its reactivity and interaction with biological systems.
Currently, there is no documented information on the specific mechanism of action of (S)-1,2-dimethylpiperazine.
One area of study for (S)-1,2-Dimethylpiperazine is its potential as an enzyme inhibitor. Enzymes are biological molecules that act as catalysts in many cellular processes. By inhibiting specific enzymes, researchers can potentially develop new drugs to treat various diseases. Some studies have investigated the possibility of (S)-1,2-Dimethylpiperazine inhibiting the activity of certain bacterial enzymes [].
(S)-1,2-Dimethylpiperazine exhibits various biological activities that make it relevant in pharmaceutical research. It is known for its potential as a central nervous system stimulant and has been studied for its interactions with neurotransmitter receptors. Research indicates that piperazine derivatives may possess antipsychotic properties and can influence dopaminergic and serotonergic pathways. Additionally, studies have highlighted its potential use in treating anxiety and depression due to its effects on neurotransmitter modulation.
The synthesis of (S)-1,2-Dimethylpiperazine can be achieved through several methods:
(S)-1,2-Dimethylpiperazine finds applications across various fields:
Research on (S)-1,2-Dimethylpiperazine has focused on its interactions with various biological targets:
Several compounds share structural similarities with (S)-1,2-Dimethylpiperazine. Here are some notable examples:
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| 1-Methylpiperazine | One methyl group at position 1 | Less steric hindrance compared to (S)-1,2-Dimethylpiperazine |
| 2-Methylpiperazine | One methyl group at position 2 | Similar reactivity but different biological activity profile |
| 2,5-Dimethylpiperazine | Two methyl groups at positions 2 and 5 | Potentially different pharmacological effects due to altered structure |
| 2,2-Dimethylpiperazine | Two methyl groups at position 2 | Different steric properties affecting interaction profiles |
(S)-1,2-Dimethylpiperazine is unique due to its specific stereochemistry and arrangement of substituents that influence both its chemical reactivity and biological activity compared to these similar compounds. Its distinct properties make it a valuable compound in medicinal chemistry and material science .
(S)-1,2-Dimethylpiperazine exhibits distinctive thermochemical properties that reflect its stereochemical configuration and molecular structure. The compound presents as a colorless to light-yellow liquid with a molecular weight of 114.19 g/mol and molecular formula C₆H₁₄N₂ [1] [2] [3].
Thermal Properties
The boiling point of (S)-1,2-dimethylpiperazine has been experimentally determined as 147.0 ± 8.0°C at 760 mmHg [3], which is notably higher than the parent piperazine compound (145-146°C) [4]. This elevation in boiling point demonstrates the influence of methyl substitution on intermolecular interactions and molecular stability. The compound exhibits a density of 0.9 ± 0.1 g/cm³ [5], consistent with the typical density range observed for substituted piperazine derivatives.
Phase Behavior Analysis
Based on thermodynamic modeling and comparison with structurally related piperazine compounds, the critical temperature of (S)-1,2-dimethylpiperazine is estimated to be in the range of 640-670 K, with a corresponding critical pressure of approximately 5000-6000 kPa [6] [7]. The enthalpy of vaporization is projected to be 45-55 kJ/mol, reflecting the compound's moderate volatility and intermolecular cohesive forces.
| Property | Value | Reference |
|---|---|---|
| Boiling Point (°C) | 147.0 ± 8.0 | [3] |
| Density (g/cm³) | 0.9 ± 0.1 | [5] |
| Critical Temperature (K) | 640-670 (estimated) | [6] [7] |
| Critical Pressure (kPa) | 5000-6000 (estimated) | [6] [7] |
| Enthalpy of Vaporization (kJ/mol) | 45-55 (estimated) | [6] [7] |
Vapor Pressure Characteristics
The vapor pressure behavior of (S)-1,2-dimethylpiperazine follows typical organic amine patterns, with estimated values of 1-3 mmHg at 20°C [6] [7]. This relatively low vapor pressure indicates limited volatility at ambient conditions, which has implications for handling and storage protocols.
Thermodynamic Stability
The compound demonstrates thermal stability under normal storage conditions, with recommended storage at 4°C while protected from light [1]. The stereochemical configuration contributes to the overall thermodynamic stability, with the (S)-enantiomer showing consistent physical properties across multiple supplier specifications [2] [3].
The solubility behavior of (S)-1,2-dimethylpiperazine reflects its amphiphilic nature, with both hydrophilic nitrogen centers and hydrophobic methyl substituents influencing dissolution characteristics across different solvent systems.
Aqueous Solubility
(S)-1,2-Dimethylpiperazine exhibits significant solubility in water, consistent with the general behavior of piperazine derivatives [8] [9] [10] [11]. The presence of two nitrogen atoms capable of hydrogen bonding facilitates aqueous dissolution, while the methyl substituents provide moderate hydrophobic character. The compound's partition coefficient (LogP) of -0.0901 [1] indicates a slight preference for the aqueous phase over organic phases, characteristic of polar heterocyclic compounds.
Polar Solvent Systems
The compound demonstrates excellent solubility in polar protic solvents, particularly ethanol and methanol [9] [11]. In methanol, (S)-1,2-dimethylpiperazine shows slight solubility, while in ethanol, enhanced dissolution is observed due to favorable hydrogen bonding interactions between the solvent and the nitrogen centers [12] [13].
Organic Solvent Compatibility
In chloroform, (S)-1,2-dimethylpiperazine exhibits sparingly soluble characteristics [12] [13], consistent with the compound's polar nature. However, in dipolar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethyl formamide (DMF), the compound demonstrates enhanced solubility, with concentrations reaching approximately 30 mg/ml for structurally similar compounds [14].
| Solvent System | Solubility Classification | Reference |
|---|---|---|
| Water | Soluble | [8] [9] [10] [11] |
| Ethanol | Soluble | [9] [11] |
| Methanol | Slightly soluble | [12] [13] |
| Chloroform | Sparingly soluble | [12] [13] |
| DMSO | Soluble (~30 mg/ml) | [14] |
| DMF | Soluble (~30 mg/ml) | [14] |
Solubility Mechanisms
The solubility patterns observed for (S)-1,2-dimethylpiperazine can be rationalized through consideration of intermolecular forces and solvation energetics. The compound's topological polar surface area (TPSA) of 15.27 Ų [1] indicates moderate polarity, while the presence of hydrogen bond acceptors (2) and donors (1) facilitates interaction with polar solvents.
Temperature Dependence
Solubility studies of related piperazine compounds demonstrate positive temperature coefficients, with increased dissolution observed at elevated temperatures [10] [15]. This behavior is attributed to enhanced molecular motion and disruption of solvent-solute interactions at higher thermal energy levels.
The acid-base properties of (S)-1,2-dimethylpiperazine are fundamental to understanding its chemical behavior, with the compound exhibiting characteristic dibasic amine properties influenced by its stereochemical configuration and substitution pattern.
Protonation Equilibria
(S)-1,2-Dimethylpiperazine functions as a dibasic amine, capable of accepting two protons through its nitrogen centers. Based on comparative analysis with structurally related dimethylpiperazine compounds, the first protonation constant (pKa1) is estimated to be in the range of 4.6-5.0, while the second protonation constant (pKa2) is approximately 8.5-9.0 at 25°C [16] [17] [18].
Comparative Basicity Analysis
| Compound | pKa1 | pKa2 | Temperature | Reference |
|---|---|---|---|---|
| 1,4-Dimethylpiperazine | 4.630 | 8.539 | 25°C | [16] |
| (S)-1,2-Dimethylpiperazine | 4.6-5.0 (est.) | 8.5-9.0 (est.) | 25°C | [16] [17] [18] |
| 2,6-Dimethylpiperazine | 9.4 (est.) | N/A | 25°C | [13] |
| Piperazine | 5.35 (pKb) | 9.73 (pKb) | 25°C | [11] |
Protonation State Distribution
The protonation state distribution of (S)-1,2-dimethylpiperazine varies significantly with solution pH. At physiological pH (7.4), the compound exists predominantly in the monoprotonated form, with the diprotonated species becoming increasingly prevalent under acidic conditions [19]. This pH-dependent speciation has profound implications for the compound's solubility, reactivity, and biological interactions.
Structural Influences on Basicity
The stereochemical configuration of (S)-1,2-dimethylpiperazine influences its protonation behavior through steric and electronic effects. The axial and equatorial positioning of substituents in the chair conformation affects the accessibility of nitrogen lone pairs for protonation [20] [21]. The methyl group at the 2-position introduces steric hindrance that modulates the basicity of the adjacent nitrogen center.
Thermodynamic Aspects
The enthalpy and entropy changes associated with protonation processes have been characterized for related piperazine systems. The standard enthalpy change (ΔH°) for protonation reactions typically ranges from -45 to -55 kJ/mol, while entropy changes reflect the degree of solvation and molecular ordering upon protonation [22] [23].
Buffer Capacity and pH Stability
(S)-1,2-Dimethylpiperazine demonstrates significant buffer capacity in the pH range corresponding to its pKa values, making it potentially useful in applications requiring pH stabilization. The compound's ability to undergo reversible protonation-deprotonation equilibria contributes to its utility in chemical synthesis and pharmaceutical applications.